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Compound of Interest

Compound Name: 5,5-Dimethylhexan-2-one

CAS No.: 14272-73-2

Cat. No.: B1278867 Get Quote

Technical Monograph: 5,5-Dimethylhexan-2-one
Chemical Identity & Molecular Architecture[1][2]
5,5-Dimethylhexan-2-one is a sterically distinct aliphatic ketone characterized by a terminal

tert-butyl group. Unlike linear isomers (e.g., 2-octanone), the quaternary carbon at the C5

position imparts significant lipophilicity and metabolic resistance, making it a valuable building

block in medicinal chemistry and fragrance synthesis.

Core Identifiers
Identifier Type Value

CAS Number 14272-73-2

IUPAC Name 5,5-Dimethylhexan-2-one

Synonyms
Methyl 3,3-dimethylbutyl ketone; 5,5-Dimethyl-2-

hexanone

Molecular Formula

Molecular Weight 128.21 g/mol

SMILES CC(=O)CCC(C)(C)C

InChI Key YPNIJJDUDQZZBP-UHFFFAOYSA-N
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Physicochemical Profile[1][2][3][4][5][6][7][8]
Property Data Note

Boiling Point 145–150 °C (est.)
Comparable to isomeric 3-

hexanone derivatives [1].

Density 0.82 g/mL Typical for aliphatic ketones.

LogP (Predicted) 2.5–2.7
High lipophilicity due to the

tert-butyl moiety.

Solubility
Immiscible in water; Soluble in

EtOH, Et₂O, DCM

Synthetic Routes & Process Chemistry
The synthesis of 5,5-dimethylhexan-2-one is most reliably achieved through the oxidation of

its alcohol precursor, 5,5-dimethylhexan-2-ol. While industrial routes might employ

hydroformylation, the laboratory standard for high purity is the Jones Oxidation.

Rationale for Method Selection
Causality: The tert-butyl group is acid-stable, allowing the use of chromic acid (Jones

Reagent) without skeletal rearrangement.

Selectivity: This method specifically targets the secondary alcohol at C2, converting it to the

ketone without over-oxidation to carboxylic acids (which occurs with primary alcohols).

Experimental Protocol: Jones Oxidation
Precursor: 5,5-Dimethylhexan-2-ol (CAS: 2768-18-5) [2]

Reagents
Substrate: 5,5-Dimethylhexan-2-ol (10.0 g, 76.8 mmol)

Solvent: Acetone (Reagent Grade, 100 mL)

Oxidant: Jones Reagent (2.67 M

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1278867?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


in dilute

)

Quench: Isopropyl Alcohol (IPA)

Step-by-Step Methodology
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, addition

funnel, and internal thermometer.

Solvation: Dissolve 10.0 g of 5,5-dimethylhexan-2-ol in 100 mL of acetone. Cool the solution

to 0 °C using an ice-water bath.

Technical Insight: Acetone serves as both the solvent and a scavenger for the chromium

reduced species.

Addition: Add Jones Reagent dropwise via the addition funnel. Maintain internal temperature

< 10 °C.

Self-Validating Endpoint: The reaction mixture will transition from orange (Cr⁶⁺) to green

(Cr³⁺). Continue addition until the orange color persists for >1 minute, indicating excess

oxidant.

Quenching: Once the reaction is complete (verified by TLC, typically < 30 mins), add

Isopropyl Alcohol dropwise until the solution returns to a green color.

Mechanism:[1][2][3] IPA reacts with residual Cr(VI), reducing it to benign Cr(III) species.

Workup:

Decant the liquid supernatant from the chromium salts.[4]

Concentrate the organic layer under reduced pressure.

Redissolve the residue in Diethyl Ether (

) and wash with saturated

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.lookchem.com/404.htm
https://www.benchchem.com/pdf/Applications_of_5_5_Dimethylpiperidine_2_4_dione_in_Medicinal_Chemistry_Application_Notes_and_Protocols.pdf
https://aksci.com/sds/4339BB_SDS.pdf
https://pdf.benchchem.com/15492/An_In_depth_Technical_Guide_to_the_Molecular_Structure_of_5_5_Dimethyl_3_hexanone.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(2x) and Brine (1x).

Dry over anhydrous

.[4]

Purification: Distill the crude oil at atmospheric pressure (collect fraction ~145–150 °C) to

yield the pure ketone.

Visualization: Synthetic Workflow
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Figure 1: Oxidative transformation pathway from secondary alcohol to ketone via Chromate

ester intermediate.

Analytical Characterization
To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is

the gold standard.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift
(δ)

Multiplicity Integration Assignment
Structural
Context

0.91 ppm Singlet 9H

Terminal tert-

butyl group

(highly shielded).

1.48 ppm Multiplet 2H
C4 Methylene

protons.

2.13 ppm Singlet 3H

Methyl ketone

(alpha to

carbonyl).

2.38 ppm Triplet 2H

C3 Methylene

(deshielded by

carbonyl).

Note: The singlet at 0.91 ppm is the diagnostic signature of the neopentyl-like tail,

distinguishing this molecule from linear isomers.

Applications in Drug Discovery[1][11][12]
5,5-Dimethylhexan-2-one serves as a strategic scaffold in Medicinal Chemistry, particularly in

the design of metabolically stable analogs.

The "Gem-Dimethyl" & "t-Butyl" Effect
In drug design, replacing a linear alkyl chain with a tert-butyl group (as found in this ketone's

tail) introduces steric bulk and removes abstractable protons.

Metabolic Blocking: The C5 position is quaternary. It cannot undergo Cytochrome P450-

mediated hydroxylation, a common clearance pathway for linear alkyl chains.

Lipophilic Anchoring: The bulky tail fits into hydrophobic pockets of receptors (e.g., GPCRs)

more tightly than flexible linear chains, potentially increasing potency (entropic advantage).

Visualization: Metabolic Stability Logic
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Figure 2: Comparison of metabolic susceptibility between linear ketones and the 5,5-dimethyl

variant.

Safety & Handling (SDS Summary)
Signal Word:WARNING

Hazard Class H-Code Statement

Flammable Liquid H226 Flammable liquid and vapor.[5]

Skin Irritation H315 Causes skin irritation.[5][3]

Eye Irritation H319
Causes serious eye irritation.

[5][3]

STOT-SE H335
May cause respiratory

irritation.[5][3][6]

Handling Protocol:

Always manipulate within a fume hood.
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Avoid contact with strong oxidizing agents and reducing agents.

Storage: Store in a cool, dry place away from ignition sources.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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